molecular formula C7H9ClN2 B1367397 4-(Chloromethyl)-2,6-dimethylpyrimidine CAS No. 89966-86-9

4-(Chloromethyl)-2,6-dimethylpyrimidine

Cat. No.: B1367397
CAS No.: 89966-86-9
M. Wt: 156.61 g/mol
InChI Key: QERIJAOLNBXPEU-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (color, state of matter under normal conditions) and where it is commonly found or used .


Synthesis Analysis

This involves the methods and processes used to create the compound. It includes the raw materials used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule of the compound. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions favorable for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Tautomerism and Crystal Structures

4-(Chloromethyl)-2,6-dimethylpyrimidine plays a significant role in the study of tautomerism and crystal structures. A study focused on the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interaction with other compounds, highlighting the importance of molecular recognition processes involving hydrogen bonding, crucial in pharmaceuticals containing aminopyrimidine functionality (Rajam et al., 2017). This research contributes to understanding the crystalline structures and hydrogen bonding in pyrimidine derivatives.

Cocrystal Design

The compound is used in designing cocrystals involving carboxylic acids. A study by Rajam et al. (2018) prepared and characterized cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, revealing insights into hydrogen bonding interactions and crystal packing. This research is vital for understanding the formation and stability of cocrystals in pharmaceutical design (Rajam et al., 2018).

Ligand Behavior in Metal Complexes

This compound demonstrates ambidentate ligand behavior, interacting with metal ions to form complexes. Goodgame and Johns (1981) reported the preparation of complexes with divalent metal ions, which is significant in understanding ligand-metal interactions and the development of metal-based drugs and catalysts (Goodgame & Johns, 1981).

Theoretical Calculations and Chemical Properties

The compound's theoretical aspects are explored through calculations and chemical property analyses. Ren et al. (2006) conducted theoretical investigations of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, which is synthesized using 2-amino-4,6-dimethylpyrimidine, providing insights into atomic net charges and molecular interactions (Ren et al., 2006).

Charge Transfer Complexation

The compound is studied for its role in charge transfer complexation. Rabie et al. (2007) investigated the interactions of 4-amino-5-chloro-2,6-dimethylpyrimidine with iodine, revealing important aspects of electronic absorption spectra in charge transfer processes. This is essential for understanding electron donor-acceptor interactions in molecular systems (Rabie et al., 2007).

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling .

Future Directions

This involves potential future applications and research directions for the compound. It could include potential uses that are being researched and the compound’s role in future scientific advancements .

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)-2,6-dimethylpyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, which catalyzes the conjugation of the compound with glutathione, leading to the formation of a more water-soluble product . This interaction is essential for the detoxification processes in cells. Additionally, this compound can form covalent bonds with thiol groups in proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce oxidative stress in cells by generating reactive oxygen species, which can lead to DNA damage and apoptosis . Furthermore, this compound can alter the expression of genes involved in the cell cycle, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can disrupt normal cellular processes and lead to various biochemical effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various by-products . These by-products can have different biochemical effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant biochemical changes and toxicity . For instance, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect cellular metabolism and lead to various biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-7(4-8)10-6(2)9-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERIJAOLNBXPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522515
Record name 4-(Chloromethyl)-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89966-86-9
Record name 4-(Chloromethyl)-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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